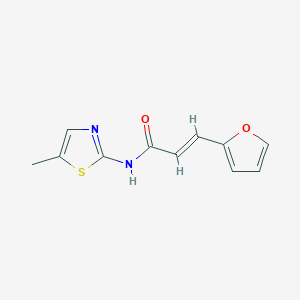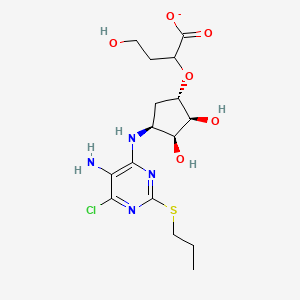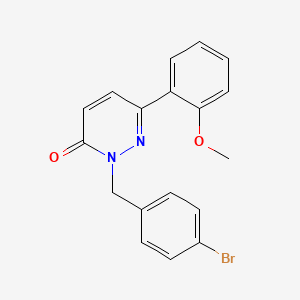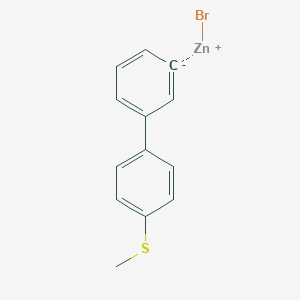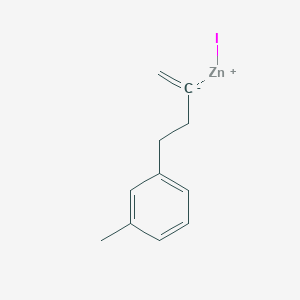
4-(3-Methylphenyl)-2-butenylzinc iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Methylphenyl)-2-butenylzinc iodide is an organozinc compound that is used in various chemical reactions, particularly in organic synthesis. This compound is known for its reactivity and ability to form carbon-carbon bonds, making it a valuable reagent in the field of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methylphenyl)-2-butenylzinc iodide typically involves the reaction of 4-(3-Methylphenyl)-2-butenyl iodide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction can be represented as follows:
4-(3-Methylphenyl)-2-butenyl iodide+Zn→4-(3-Methylphenyl)-2-butenylzinc iodide
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and controlled environments helps in scaling up the production while maintaining the purity of the compound.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methylphenyl)-2-butenylzinc iodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: It can be reduced to form alkanes or other reduced products.
Substitution: The compound can participate in substitution reactions, where the zinc atom is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.
Major Products Formed
Oxidation: Alcohols, ketones
Reduction: Alkanes
Substitution: Halogenated compounds
Scientific Research Applications
4-(3-Methylphenyl)-2-butenylzinc iodide has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used in the synthesis of biologically active molecules, which can be further studied for their biological properties.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 4-(3-Methylphenyl)-2-butenylzinc iodide involves the formation of a carbon-zinc bond, which is highly reactive and can participate in various chemical reactions. The zinc atom acts as a nucleophile, attacking electrophilic centers in other molecules, leading to the formation of new carbon-carbon bonds. This reactivity is harnessed in various synthetic applications to build complex molecular structures.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Methylphenyl)-2-butenylmagnesium bromide
- 4-(3-Methylphenyl)-2-butenyllithium
- 4-(3-Methylphenyl)-2-butenylboronic acid
Uniqueness
4-(3-Methylphenyl)-2-butenylzinc iodide is unique due to its specific reactivity and stability compared to other organometallic compounds. While compounds like 4-(3-Methylphenyl)-2-butenylmagnesium bromide and 4-(3-Methylphenyl)-2-butenyllithium are also highly reactive, they may be less stable and more sensitive to moisture and air. The zinc compound offers a balance of reactivity and stability, making it a preferred choice in many synthetic applications.
Properties
Molecular Formula |
C11H13IZn |
|---|---|
Molecular Weight |
337.5 g/mol |
IUPAC Name |
1-but-3-enyl-3-methylbenzene;iodozinc(1+) |
InChI |
InChI=1S/C11H13.HI.Zn/c1-3-4-7-11-8-5-6-10(2)9-11;;/h5-6,8-9H,1,4,7H2,2H3;1H;/q-1;;+2/p-1 |
InChI Key |
AXAHMVSFVSNYQN-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=CC=C1)CC[C-]=C.[Zn+]I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-isopropyl-1,3-dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B14881441.png)
![N-((2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl)benzenesulfonamide](/img/structure/B14881443.png)

![N'-[1-Amino-1-(3,5-bis-(trifluoromethyl)phenyl)methylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B14881454.png)


